molecular formula C15H18N2O4 B1626285 Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate CAS No. 784127-15-7

Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate

Cat. No. B1626285
CAS RN: 784127-15-7
M. Wt: 290.31 g/mol
InChI Key: YWERKLDMXHCBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

784127-15-7

Product Name

Ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 1-(aminomethyl)-6,8-dimethoxyisoquinoline-4-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-4-21-15(18)11-8-17-12(7-16)14-10(11)5-9(19-2)6-13(14)20-3/h5-6,8H,4,7,16H2,1-3H3

InChI Key

YWERKLDMXHCBDE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(C2=C1C=C(C=C2OC)OC)CN

Canonical SMILES

CCOC(=O)C1=CN=C(C2=C1C=C(C=C2OC)OC)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester (1.22 g, 2.90 mmol) in 80 mL of absolute ethanol hydrazine monohydrate (1.59 g, 31.8 mmol) was added and the mixture was stirred under a nitrogen atmosphere at 40° C. After 4 h, the reaction was cooled to room temperature, and the phthalhydrazide precipitate was removed by filtration, rinsing with ethanol. The filtrate was concentrated under reduced pressure to give 1.04 g of crude 1-aminomethyl-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester, which was used directly the next step. H1-NMR (DMSO): δ, 8.84 (s, 1H), 7.81 (d, 1, J=2.4 Hz), 6.76 (d, 1H, J=2.3 Hz), 4.36 (q, 2H, J=7.13), 4.32 (s, 2H), 3.95 and 3.88 (s, 3H each), 1.35 (t, 3H, J=7.2 Hz); MS: APCI (M+H) calc'd for C15H18N2O4+H 291.3; found 291.1.
Name
1-(1,3-dioxo-1,3-dihydro-isoindol-2-ylmethyl)-6,8-dimethoxy-isoquinoline-4-carboxylic acid ethyl ester
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
ethanol hydrazine monohydrate
Quantity
80 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.